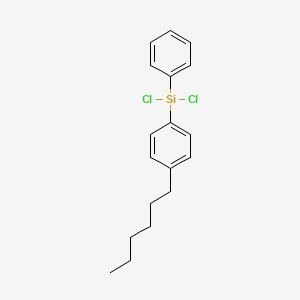
Dichloro(4-hexylphenyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(4-hexylphenyl)phenylsilane is an organosilicon compound with the molecular formula C18H22Cl2Si It is a derivative of phenylsilane, where two chlorine atoms are attached to the silicon atom, and the phenyl group is substituted with a 4-hexylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(4-hexylphenyl)phenylsilane typically involves the reaction of phenylsilane with hexylbenzene in the presence of a chlorinating agent. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with hexylbenzene to form the intermediate compound, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is particularly critical and requires careful handling of chlorinating agents to avoid side reactions and ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(4-hexylphenyl)phenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Major Products
Substitution: Formation of alkoxy, amino, or thio derivatives of phenylsilane.
Reduction: Formation of silanes with hydrogen or alkyl groups.
Oxidation: Formation of silanols or siloxanes.
Aplicaciones Científicas De Investigación
Dichloro(4-hexylphenyl)phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the modification of biomolecules and as a component in drug delivery systems.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of dichloro(4-hexylphenyl)phenylsilane involves its ability to undergo substitution and reduction reactions, which allows it to modify other molecules. The silicon atom in the compound can form stable bonds with various nucleophiles, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethylphenylsilane: Another derivative with the formula C7H8Cl2Si, used in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Uniqueness
Dichloro(4-hexylphenyl)phenylsilane is unique due to the presence of the 4-hexylphenyl group, which imparts different physical and chemical properties compared to simpler phenylsilane derivatives. This makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
141426-72-4 |
|---|---|
Fórmula molecular |
C18H22Cl2Si |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
dichloro-(4-hexylphenyl)-phenylsilane |
InChI |
InChI=1S/C18H22Cl2Si/c1-2-3-4-6-9-16-12-14-18(15-13-16)21(19,20)17-10-7-5-8-11-17/h5,7-8,10-15H,2-4,6,9H2,1H3 |
Clave InChI |
XAWFVKRGHRYJKN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)

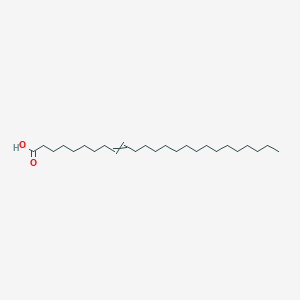
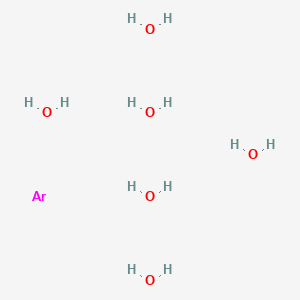
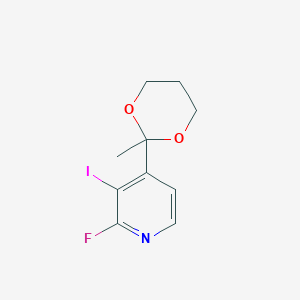
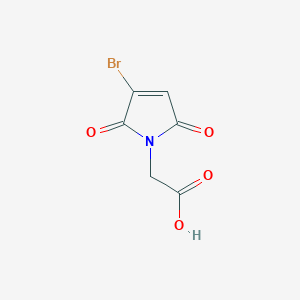
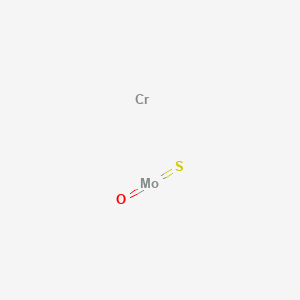
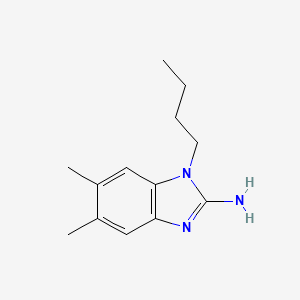
![3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one](/img/structure/B14266158.png)
![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)
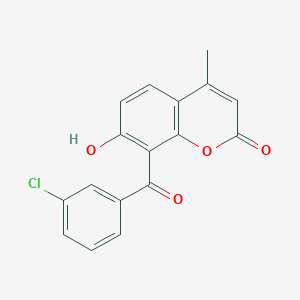
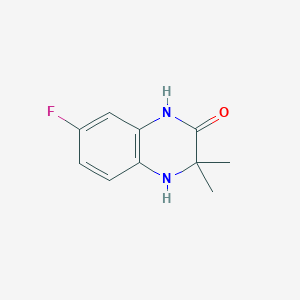
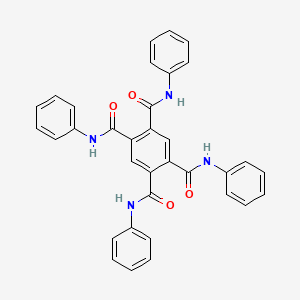
![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)
